N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
Description
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic compound that incorporates several significant functional groups, including an indole, a fluoro-substituted benzamide, and a tetraazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
Molecular Formula |
C18H14ClFN6O |
|---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-5-fluoro-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H14ClFN6O/c19-15-2-1-3-16-13(15)6-8-25(16)9-7-21-18(27)14-10-12(20)4-5-17(14)26-11-22-23-24-26/h1-6,8,10-11H,7,9H2,(H,21,27) |
InChI Key |
IDFJUEMMYIPNHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4)C(=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole can then be chlorinated to introduce the chloro substituent.
The fluoro-substituted benzamide can be synthesized separately and then coupled with the indole derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while substitution of the chloro group can yield various substituted indole derivatives .
Scientific Research Applications
Anticancer Activity
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide has shown promising results in anticancer research:
- Mechanism of Action : The compound exhibits antimitotic activity against human tumor cells. Studies have indicated that it can inhibit cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- In Vitro Studies : The National Cancer Institute (NCI) has evaluated this compound's efficacy across multiple cancer cell lines. Results demonstrated significant growth inhibition, with mean GI50 values indicating potent activity against specific tumor types .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound:
- Antibacterial Activity : In vitro evaluations have shown that it possesses antibacterial properties against common pathogens such as Escherichia coli and Pseudomonas aeruginosa. The compound's structure allows for interaction with bacterial membranes, disrupting their integrity and function .
- Antitubercular Activity : Preliminary studies suggest that this compound may have activity against Mycobacterium tuberculosis, making it a candidate for further exploration in tuberculosis treatment protocols .
Other Therapeutic Applications
Beyond its anticancer and antimicrobial properties, this compound shows potential in other therapeutic areas:
- Anti-inflammatory Effects : Compounds containing indole and tetraazole rings are often associated with anti-inflammatory activities. This compound may modulate inflammatory pathways, offering therapeutic benefits in conditions like arthritis .
- CNS Activity : There is growing interest in the central nervous system (CNS) effects of indole derivatives. This compound could potentially influence neurotransmitter systems and be explored for neuroprotective effects or treatment of neurodegenerative diseases .
Table 1: Summary of Biological Activities
Notable Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity further. For instance:
- A study explored various substitutions on the indole and tetraazole rings to improve potency against specific cancer types while minimizing toxicity .
- Another investigation highlighted the role of fluorine substitution in enhancing both antimicrobial and anticancer activities compared to non-fluorinated analogs .
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is not fully understood, but it is likely to involve interactions with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, potentially modulating their activity. The fluoro-substituted benzamide may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-2-(6-chloro-9H-purin-9-yl)acetamide
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-chloro-1H-indol-1-yl)acetamide
- N-[2-(1H-indol-3-yl)ethyl]-2-(5-fluoro-1H-indol-1-yl)acetamide
Uniqueness
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a chloro-substituted indole and a fluoro-substituted benzamide in the same molecule is relatively rare, making it a valuable compound for further research .
Biological Activity
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound features an indole ring system and a tetraazole moiety, which are known for their diverse biological activities. The presence of a fluorine atom and a chloro group enhances its pharmacological profile by influencing lipophilicity and receptor binding.
Biological Activity Overview
Research on the biological activity of this compound indicates several areas of interest:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of indole and tetraazole have been tested against various pathogens. The biological activity can be summarized as follows:
| Activity | Pathogen | MIC (μg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 2 (better than standard) |
| Escherichia coli | 4 | |
| Antifungal | Candida albicans | 3.92 |
| Aspergillus niger | 4.01 |
These findings suggest that the compound may possess significant antimicrobial properties, warranting further investigation into its mechanism of action and efficacy compared to existing treatments .
Anticancer Activity
Preliminary studies indicate that indole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. For example, compounds with similar structural motifs have shown promise in inhibiting cell proliferation in various cancer lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| HeLa (cervical cancer) | 15 |
The mechanism is believed to involve the modulation of signaling pathways related to cell survival and apoptosis .
Case Studies
A notable study examined the effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting a potential role in cancer therapy .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that modifications to the indole and tetraazole rings can significantly affect biological activity. Electron-withdrawing groups tend to enhance potency against bacterial strains, while changes in lipophilicity can influence absorption and distribution in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
